molecular formula C24H24N4O9S B13451586 4-Nitrophenyl-methoxycarbonylamino Amoxicillin

4-Nitrophenyl-methoxycarbonylamino Amoxicillin

Cat. No.: B13451586
M. Wt: 544.5 g/mol
InChI Key: DRRUUDXQIVIJKX-DCXXXQMHSA-N
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Description

4-Nitrophenyl-methoxycarbonylamino Amoxicillin is a derivative of Amoxicillin, a widely used antibioticAmoxicillin itself is a penicillin derivative used to treat various bacterial infections, including middle ear infections, strep throat, pneumonia, skin infections, and urinary tract infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin involves several steps. One common method includes the esterification of Amoxicillin with 4-nitrophenyl-methoxycarbonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl-methoxycarbonylamino Amoxicillin undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-aminophenyl-methoxycarbonylamino Amoxicillin.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted Amoxicillin derivatives.

Scientific Research Applications

4-Nitrophenyl-methoxycarbonylamino Amoxicillin has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential antibacterial properties and interactions with bacterial enzymes.

    Medicine: Investigated for its enhanced antibacterial activity compared to Amoxicillin.

    Industry: Used in the development of new antibiotics and other pharmaceutical compounds .

Mechanism of Action

The mechanism of action of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin is similar to that of Amoxicillin. It inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs). This binding prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death of the bacteria. The addition of the 4-nitrophenyl-methoxycarbonylamino group may enhance its binding affinity and spectrum of activity .

Comparison with Similar Compounds

Similar Compounds

    Amoxicillin: The parent compound, widely used as an antibiotic.

    Ampicillin: Another penicillin derivative with a similar mechanism of action.

    Cloxacillin: A penicillinase-resistant penicillin used to treat infections caused by penicillinase-producing bacteria.

Uniqueness

4-Nitrophenyl-methoxycarbonylamino Amoxicillin is unique due to the addition of the 4-nitrophenyl-methoxycarbonylamino group, which may enhance its antibacterial properties and broaden its spectrum of activity compared to its parent compound, Amoxicillin .

Properties

Molecular Formula

C24H24N4O9S

Molecular Weight

544.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-(4-hydroxyphenyl)-2-[(4-nitrophenyl)methoxycarbonylamino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C24H24N4O9S/c1-24(2)18(22(32)33)27-20(31)17(21(27)38-24)25-19(30)16(13-5-9-15(29)10-6-13)26-23(34)37-11-12-3-7-14(8-4-12)28(35)36/h3-10,16-18,21,29H,11H2,1-2H3,(H,25,30)(H,26,34)(H,32,33)/t16-,17-,18+,21-/m1/s1

InChI Key

DRRUUDXQIVIJKX-DCXXXQMHSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O)C

Origin of Product

United States

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